molecular formula C17H15N3O2S B13961170 2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide

2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide

Cat. No.: B13961170
M. Wt: 325.4 g/mol
InChI Key: GOPDRFODUBCWMB-UHFFFAOYSA-N
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Description

2-(3-methoxy-phenyl)-n-(4-pyridin-4-yl-thiazol-2-yl)-acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridyl group, and a thiazolyl group, all connected through an acetamide linkage. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-phenyl)-n-(4-pyridin-4-yl-thiazol-2-yl)-acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction, where a halogenated thiazole intermediate reacts with a pyridine derivative.

    Formation of the Acetamide Linkage: The final step involves the acylation of the amine group on the thiazole ring with 3-methoxyphenylacetic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-phenyl)-n-(4-pyridin-4-yl-thiazol-2-yl)-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of a nitro group can yield amine derivatives.

Scientific Research Applications

2-(3-methoxy-phenyl)-n-(4-pyridin-4-yl-thiazol-2-yl)-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-phenyl)-n-(4-pyridin-4-yl-thiazol-2-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxy-phenyl)-n-(4-pyridin-4-yl-thiazol-2-yl)-acetamide: shares structural similarities with other thiazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of 2-(3-methoxy-phenyl)-n-(4-pyridin-4-yl-thiazol-2-yl)-acetamide lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H15N3O2S/c1-22-14-4-2-3-12(9-14)10-16(21)20-17-19-15(11-23-17)13-5-7-18-8-6-13/h2-9,11H,10H2,1H3,(H,19,20,21)

InChI Key

GOPDRFODUBCWMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3

Origin of Product

United States

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